molecular formula C16H10F2N2OS B2902662 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole CAS No. 339016-08-9

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

Cat. No.: B2902662
CAS No.: 339016-08-9
M. Wt: 316.33
InChI Key: DKQZRBMVJABFDA-UHFFFAOYSA-N
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Description

“6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” is a complex organic compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a biologically important scaffold and it is a useful structural motif for the development of molecules of pharmaceutical or biological interest . Appropriately substituted benzimidazole derivatives have found diverse therapeutic applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The chemical structure of the synthesized product is usually characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy . The synthesis of “this compound” specifically would likely involve similar methods, although exact details would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX . The exact structure would depend on the specific substituents and their positions on the benzimidazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve various types of organic reactions, including cyclization, alkylation, and possibly others . The exact reactions would depend on the specific conditions and reactants used .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure and substituents . These properties could include its solubility, stability, reactivity, and others .

Mechanism of Action

Target of Action

The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion .

Mode of Action

The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules . This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions . The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy .

Safety and Hazards

The safety and hazards of “6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” could include further exploration of its potential therapeutic applications, investigation of its mechanism of action, and development of new synthesis methods . The exact future directions would depend on the results of ongoing research .

Properties

IUPAC Name

7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZRBMVJABFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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